3-Bromo-5-fluorobenzene-1-sulfonyl chloride

CAS No.: 1214342-44-5

Cat. No.: VC3383567

Molecular Formula: C6H3BrClFO2S

Molecular Weight: 273.51 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1214342-44-5 |

|---|---|

| Molecular Formula | C6H3BrClFO2S |

| Molecular Weight | 273.51 g/mol |

| IUPAC Name | 3-bromo-5-fluorobenzenesulfonyl chloride |

| Standard InChI | InChI=1S/C6H3BrClFO2S/c7-4-1-5(9)3-6(2-4)12(8,10)11/h1-3H |

| Standard InChI Key | HZJBQCUMWMMHMK-UHFFFAOYSA-N |

| SMILES | C1=C(C=C(C=C1S(=O)(=O)Cl)Br)F |

| Canonical SMILES | C1=C(C=C(C=C1S(=O)(=O)Cl)Br)F |

Introduction

Chemical Structure and Properties

Molecular Identity and Structure

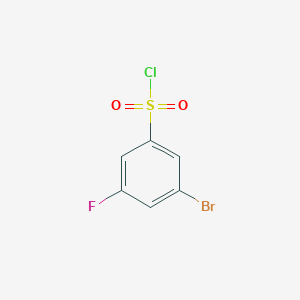

3-Bromo-5-fluorobenzene-1-sulfonyl chloride is characterized by a benzene ring substituted with bromine at the 3-position, fluorine at the 5-position, and a sulfonyl chloride group at position 1. This arrangement of functional groups creates a molecule with distinct electrophilic properties and reactivity patterns.

The compound is identified by the following parameters:

| Parameter | Value |

|---|---|

| CAS Number | 1214342-44-5 |

| Molecular Formula | C6H3BrClFO2S |

| Molecular Weight | 273.51 g/mol |

| IUPAC Name | 3-bromo-5-fluorobenzenesulfonyl chloride |

| Standard InChI | InChI=1S/C6H3BrClFO2S/c7-4-1-5(9)3-6(2-4)12(8,10)11/h1-3H |

| Standard InChIKey | HZJBQCUMWMMHMK-UHFFFAOYSA-N |

| SMILES | C1=C(C=C(C=C1S(=O)(=O)Cl)Br)F |

| PubChem CID | 51000079 |

The molecular structure features a planar benzene ring with the three substituents positioned in a meta arrangement relative to each other. The sulfonyl chloride group consists of a sulfur atom double-bonded to two oxygen atoms and single-bonded to a chlorine atom, creating a tetrahedral geometry around the sulfur center .

Synthesis and Production Methods

Laboratory Synthesis

The synthesis of 3-Bromo-5-fluorobenzene-1-sulfonyl chloride typically follows established methods for preparing aryl sulfonyl chlorides. The primary synthetic route involves the reaction of 3-bromo-5-fluorobenzenesulfonic acid with chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

The general reaction scheme can be represented as:

3-Bromo-5-fluorobenzenesulfonic acid + SOCl₂ → 3-Bromo-5-fluorobenzene-1-sulfonyl chloride + SO₂ + HCl

This reaction typically requires heating under anhydrous conditions, as the sulfonyl chloride product is susceptible to hydrolysis. The reaction proceeds through the nucleophilic substitution of the hydroxyl group of the sulfonic acid by chlorine.

Industrial Production Considerations

For industrial or larger-scale production, the synthesis follows similar principles but incorporates process optimizations for efficiency and safety. The industrial production may involve:

-

Careful control of reaction temperatures to manage exothermic reactions

-

Specialized equipment for handling corrosive chlorinating agents

-

Purification steps, including recrystallization or distillation under reduced pressure

-

Quality control measures to ensure consistent purity levels (typically 95% or higher)

The final product is typically stored under controlled conditions, in sealed containers, and refrigerated to prevent decomposition through hydrolysis or other degradation pathways .

Chemical Reactivity and Transformations

Reaction Mechanisms

The sulfonyl chloride functional group in 3-Bromo-5-fluorobenzene-1-sulfonyl chloride serves as a highly electrophilic center, making it susceptible to nucleophilic attack. The sulfur atom, bearing a partial positive charge due to the electron-withdrawing oxygen atoms, readily reacts with nucleophiles to form various derivatives.

The typical mechanism involves:

-

Nucleophilic attack at the sulfur atom

-

Formation of a pentacoordinate intermediate

-

Departure of the chloride leaving group

-

Formation of a new sulfur-nucleophile bond

Key Chemical Transformations

3-Bromo-5-fluorobenzene-1-sulfonyl chloride participates in various synthetic transformations that make it valuable as a building block in organic synthesis:

-

Formation of Sulfonamides: Reaction with primary or secondary amines to form sulfonamide derivatives, which are important structural motifs in pharmaceutical compounds

-

Synthesis of Sulfonate Esters: Reaction with alcohols to form sulfonate esters, which can serve as good leaving groups in subsequent reactions

-

Cross-Coupling Reactions: The bromine substituent provides a handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Negishi couplings, enabling further functionalization of the aromatic ring

-

Nucleophilic Aromatic Substitution: The presence of both halogen atoms and the electron-withdrawing sulfonyl chloride group facilitates nucleophilic aromatic substitution reactions, particularly at the position bearing the fluorine atom

These transformations highlight the versatility of 3-Bromo-5-fluorobenzene-1-sulfonyl chloride as a synthetic intermediate for constructing more complex molecular structures.

Applications in Research and Industry

Pharmaceutical Applications

3-Bromo-5-fluorobenzene-1-sulfonyl chloride finds significant application in medicinal chemistry as a key intermediate in the synthesis of pharmaceutical compounds. The ability to form sulfonamide derivatives makes it particularly valuable in drug development .

Sulfonamides derived from this compound can exhibit various biological activities, including:

-

Antimicrobial properties

-

Enzyme inhibition capabilities

-

Potential applications in the development of targeted therapeutics

The presence of the bromine atom also allows for further functionalization through cross-coupling reactions, enabling the incorporation of this structural unit into more complex bioactive molecules. The fluorine substituent can enhance metabolic stability and lipophilicity of the resulting drug candidates, properties that are often desirable in pharmaceutical development.

Applications in Materials Science

While the search results primarily emphasize applications in medicinal chemistry and organic synthesis, halogenated sulfonyl chlorides like 3-Bromo-5-fluorobenzene-1-sulfonyl chloride also have potential applications in materials science:

-

Polymer Chemistry: As cross-linking agents or for the preparation of specialty polymers with unique properties

-

Surface Modification: For functionalization of surfaces through sulfonamide or sulfonate ester formation

-

Analytical Chemistry: As derivatizing agents for certain analytical applications

The compound's reactivity makes it suitable for creating covalent bonds with various functional groups, enabling its utilization in developing materials with specific properties.

Comparison with Related Compounds

Structural Analogues

Understanding the relationship between 3-Bromo-5-fluorobenzene-1-sulfonyl chloride and its structural analogues provides insights into structure-activity relationships and potential applications. The table below compares key properties of this compound with related halogenated benzene sulfonyl chlorides:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |

|---|---|---|---|

| 3-Bromo-5-fluorobenzene-1-sulfonyl chloride | C6H3BrClFO2S | 273.51 | Reference compound |

| 3-Bromo-5-chloro-2-fluorobenzene-1-sulfonyl chloride | C6H2BrCl2FO2S | 307.95 | Additional chlorine at position 5, fluorine at position 2 |

| 3-bromo-5-chloro-2-fluorobenzene-1-sulfonyl fluoride | C6H2BrClF2O2S | 291.50 (approx.) | Sulfonyl fluoride instead of sulfonyl chloride |

These structural variations influence reactivity patterns, physical properties, and potential applications in synthesis .

Reactivity Comparison

The reactivity of 3-Bromo-5-fluorobenzene-1-sulfonyl chloride can be compared with its structural analogues based on electronic and steric factors:

-

Electronic Effects: The presence and position of electron-withdrawing groups (halogens) affect the electrophilicity of the sulfonyl chloride group. Additional halogen substituents, as in 3-Bromo-5-chloro-2-fluorobenzene-1-sulfonyl chloride, typically enhance the electrophilic character of the sulfonyl chloride, potentially increasing its reactivity toward nucleophiles.

-

Steric Effects: The arrangement of substituents around the benzene ring influences accessibility to the reactive centers, affecting reaction rates and selectivity. The position of substituents can create steric hindrance that modulates reactivity.

-

Leaving Group Effects: Compounds with different leaving groups (e.g., sulfonyl fluoride vs. sulfonyl chloride) exhibit different reactivity profiles, with sulfonyl fluorides generally being more stable but less reactive than sulfonyl chlorides .

Understanding these comparative aspects helps chemists select the most appropriate reagent for specific synthetic applications based on required reactivity patterns and structural features.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume